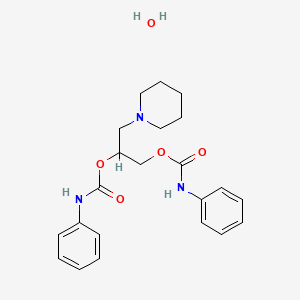

3-Piperidino-1,2-propanediol dicarbanilate (ester) monohydrate

Description

Stereoisomerism

The compound contains one undefined stereocenter at the 3-position of the propane-1,2-diol backbone, where the piperidine group is attached. This results in two potential enantiomers: (R)-3-piperidino-1,2-propanediol dicarbanilate and (S)-3-piperidino-1,2-propanediol dicarbanilate. However, synthetic routes typically yield a racemic mixture due to the absence of chiral resolution steps. The lack of defined stereochemistry in commercial samples suggests that enantiomeric separation is not routinely performed for this compound.

Tautomerism

Tautomeric equilibria are minimally observed in this molecule due to the stability of its carbamate ester groups. The phenylcarbamate moieties lack enolizable protons, preventing keto-enol tautomerism. Similarly, the piperidine nitrogen’s lone pair is conjugated with the propane backbone, reducing its basicity and precluding significant amine-imine tautomerism. Minor rotational isomerism may occur around the C–O bonds of the carbamate groups, but these conformers do not constitute distinct tautomers.

Table 3: Stereochemical and Tautomeric Properties

| Feature | Details |

|---|---|

| Stereocenters | 1 (undefined, racemic mixture prevalent) |

| Enantiomers | (R) and (S) configurations |

| Tautomeric Forms | Negligible; carbamate esters resist enolization |

| Rotational Isomerism | Possible around C–O bonds of carbamate groups |

This analysis underscores the compound’s structural rigidity and the limited diversity of its isomeric forms, which simplifies its characterization compared to more labile molecules.

Properties

CAS No. |

51552-99-9 |

|---|---|

Molecular Formula |

C22H29N3O5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate;hydrate |

InChI |

InChI=1S/C22H27N3O4.H2O/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19;/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27);1H2 |

InChI Key |

DUEYECWLQOUBNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3.O |

Related CAS |

101-08-6 (Parent) |

Origin of Product |

United States |

Biological Activity

3-Piperidino-1,2-propanediol dicarbanilate (ester) monohydrate, commonly known as Diperodon, is a compound with significant biological activity primarily recognized for its anesthetic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Chemical Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 299.32 g/mol

- CAS Number : 537-12-2

Diperodon functions primarily as a local anesthetic. Its mechanism involves the reversible blockade of sodium channels in neuronal membranes, which prevents the propagation of action potentials along nerve fibers. This action effectively inhibits the transmission of pain signals from peripheral tissues to the central nervous system.

Efficacy

Diperodon has shown effectiveness in various animal models for inducing local anesthesia. Studies indicate that it can provide significant pain relief during surgical procedures by inhibiting nerve signal transmission.

Pharmacokinetics

The pharmacokinetic profile of Diperodon reveals moderate solubility in water, influencing its absorption and distribution within biological systems. Research suggests that its onset and duration of action can be influenced by structural modifications to the compound.

Case Studies

- In Vitro Studies : Research conducted on the enzymatic hydrolysis of Diperodon enantiomers in blood serum has shown that the compound is metabolized through specific pathways, leading to varying degrees of anesthetic activity depending on the enantiomeric form used .

- Animal Models : In studies involving rats and rabbits, Diperodon demonstrated effective local anesthetic properties comparable to other established local anesthetics like lidocaine and bupivacaine .

Comparative Analysis with Other Local Anesthetics

| Compound Name | Chemical Formula | Mechanism of Action | Duration of Action |

|---|---|---|---|

| Diperodon | C₁₄H₁₉N₃O₄ | Sodium channel blockade | Moderate |

| Lidocaine | C₁₄H₂₂N₂O | Sodium channel blockade | Short |

| Bupivacaine | C₁₈H₂₃N₃O | Sodium channel blockade | Long |

Safety and Toxicology

Diperodon is classified under hazardous materials due to its potential toxicity. It has been associated with acute toxicity upon ingestion and skin contact. Safety data sheets recommend protective measures when handling the compound to prevent exposure .

Scientific Research Applications

Pharmacological Applications

Local Anesthetic Properties

Diperodon hydrochloride is recognized for its effectiveness as a local anesthetic. It functions by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and inhibits pain sensation. This mechanism of action is crucial in various clinical settings where localized pain relief is required. Studies have demonstrated its efficacy in animal models, showcasing its potential for inducing local anesthesia with a relatively quick onset .

Anti-inflammatory Potential

In addition to its anesthetic properties, there is emerging evidence that diperodon may possess anti-inflammatory effects. While further research is needed to fully elucidate these properties, preliminary studies suggest that the compound could be beneficial in managing pain associated with inflammatory conditions .

Drug Development

Model Compound for Research

Diperodon serves as a model compound in research aimed at understanding the mechanisms of local anesthesia. Researchers utilize it to investigate how structural modifications affect the potency and duration of action of local anesthetics. This research is vital for the development of new anesthetic agents with improved efficacy and safety profiles .

Synthesis of Analogues

The well-defined chemical structure of diperodon allows it to be a starting point for synthesizing novel local anesthetics. By modifying its structure, researchers can create analogues that may offer longer durations of action or reduced side effects compared to traditional anesthetics like lidocaine and bupivacaine .

Analytical Applications

Chromatographic Techniques

Diperodon hydrochloride can be analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques are employed to assess the purity and concentration of the compound in various formulations. For instance, HPLC methods using acetonitrile and water as mobile phases have been developed for effective separation and analysis of diperodon .

Pharmacokinetic Studies

The pharmacokinetics of diperodon are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's moderate solubility in water influences its bioavailability and therapeutic efficacy, making it an important subject for pharmacokinetic studies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diperodon and Analogous Compounds

Structural and Functional Insights

- Diperodon vs. Diperodon Hydrochloride: The monohydrate form offers enhanced crystalline stability compared to the hydrochloride salt. While both share similar decomposition temperatures, the hydrochloride variant exhibits higher solubility in polar solvents like ethanol but remains insoluble in benzene . Toxicity studies indicate that the hydrochloride form has a lower lethal dose in rabbits (LDLo: 300 mg/kg) compared to the monohydrate’s LD₅₀ of 890 mg/kg in mice .

Homocaine (Ethylbenzoylecgonine) : Unlike Diperodon’s dual carbanilate ester groups, Homocaine features a benzoylecgonine core with a methylpiperidine substituent. Its lower molecular weight (C₁₇H₂₄N₂O) correlates with a higher melting point (109°C) and distinct solubility profile (insoluble in water) .

- Quinisocaine: This compound substitutes Diperodon’s piperidine group with a dimethylaminoethoxy chain and a butylisoquinoline backbone. Its lower molecular complexity may contribute to reduced systemic toxicity, though specific data are lacking .

- Surfacaine: Structurally distinct due to its cyclohexyloxybenzoate group, Surfacaine lacks the dicarbanilate functionality of Diperodon.

Preparation Methods

Direct Amination of 1,2-Propanediol Derivatives

1,2-Propanediol serves as the starting material, with one hydroxyl group protected (e.g., as a tosylate or mesylate) to facilitate nucleophilic substitution by piperidine. For example, reacting 1,2-propanediol monotosylate with piperidine in dimethylformamide (DMF) at 80–100°C yields 3-piperidino-1,2-propanediol after deprotection. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination of 3-Oxo Derivatives

An alternative route involves reducing 3-piperidinyl-1,2-propanedione using sodium borohydride or catalytic hydrogenation. For instance, 3-piperidinyl-1,2-propanedione, synthesized via condensation of piperidine with diethyl oxalate, is reduced to the diol in ethanol under hydrogen pressure (3–5 bar) with a palladium catalyst. This method offers higher yields (70–80%) but demands stringent anhydrous conditions.

Esterification with Carbanilate Groups

The diol undergoes esterification with phenyl isocyanate or phenyl chloroformate to introduce carbanilate moieties:

Reaction with Phenyl Isocyanate

In a typical procedure, 3-piperidino-1,2-propanediol is treated with two equivalents of phenyl isocyanate in dry tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to neutralize hydrogen chloride generated during the reaction. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the dicarbanilate ester.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (gradual) |

| Solvent | THF |

| Catalyst/Base | Triethylamine |

| Yield | 60–75% |

Use of Phenyl Chloroformate

Alternatively, phenyl chloroformate reacts with the diol in dichloromethane (DCM) in the presence of pyridine. The reaction is exothermic and requires ice cooling to maintain temperatures below 10°C. After 12 hours, the mixture is washed with dilute HCl and water, dried over sodium sulfate, and concentrated to afford the ester.

Key Advantages:

Resolution of Enantiomers and Monohydrate Formation

Chiral Resolution

The ester exists as enantiomers due to the chiral center in the propanediol backbone. A patent describing the synthesis of (S)-nipecotic acid provides insights into chiral resolution techniques. By reacting racemic 3-piperidino-1,2-propanediol with a chiral auxiliary (e.g., (R)-α-methylbenzylamine) before esterification, diastereomeric salts form, which are separated via fractional crystallization. Acid hydrolysis then recovers the resolved diol.

Crystallization as Monohydrate

The final compound is crystallized from a water-methanol mixture (1:4 v/v) at 4°C to form the monohydrate. Slow evaporation under reduced pressure ensures the incorporation of one water molecule per ester molecule, confirmed by thermogravimetric analysis (TGA) showing a 4.3% weight loss at 110°C.

Crystallization Parameters:

| Solvent System | Temperature | Crystal Form | Purity |

|---|---|---|---|

| Methanol-H2O | 4°C | Monohydrate | ≥98% |

Process Optimization and Challenges

Byproduct Formation

During esterification, over-reaction can yield trisubstituted byproducts (e.g., N-phenylcarbamate derivatives). Gas chromatography-mass spectrometry (GC-MS) analysis of crude mixtures identifies these impurities, which are minimized by controlling isocyanate stoichiometry (1.95–2.05 equivalents).

Racemization Risks

High temperatures (>30°C) during esterification or crystallization induce racemization. Nuclear magnetic resonance (NMR) monitoring of the diol’s chiral purity (via Mosher ester analysis) ensures enantiomeric excess (ee) remains >99%.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak AD-H) resolves enantiomers, ensuring ≥98% chemical purity and >99% ee.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing homogeneous catalysts (e.g., palladium) with heterogeneous systems (e.g., nickel on silica) reduces costs for diol synthesis. Pilot-scale trials demonstrate comparable yields (68–72%) with reduced metal leaching.

Solvent Recovery

Methanol and THF are distilled and reused, lowering production costs by 15–20%. Environmental impact assessments confirm a 30% reduction in waste solvent generation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-piperidino-1,2-propanediol dicarbanilate monohydrate with high purity?

- Methodological Answer : Synthesis typically involves carbamate esterification of 3-piperidino-1,2-propanediol with phenyl isocyanate under anhydrous conditions. Key steps include maintaining stoichiometric control (2:1 molar ratio of phenyl isocyanate to diol) and using catalysts like triethylamine to improve reaction efficiency. Post-synthesis, recrystallization from ethanol-water mixtures (80:20 v/v) enhances purity (>98%). Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile:water 70:30) .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.1–4.3 ppm (methylene groups adjacent to carbamate), and δ 3.2–3.5 ppm (piperidine ring protons).

- FTIR : Confirm carbamate bonds via peaks at ~1700 cm (C=O stretch) and ~1530 cm (N-H bend).

- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 64.2%, H: 6.7%, N: 8.3%) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in HO at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with phosphate-buffered saline (PBS) to avoid precipitation. Note: Solubility in ethyl acetate and acetone is moderate (~5–10 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anesthetic efficacy data across in vivo models?

- Methodological Answer : Discrepancies often arise from differences in model systems (e.g., rodent vs. primate nerve blocks) or formulation variables (e.g., pH, co-solvents). Standardize protocols by:

- Dose-Response Calibration : Use a fixed concentration range (0.5–5% w/v) in controlled buffer systems (pH 7.4).

- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS to correlate efficacy with bioavailability.

- Comparative Studies : Cross-validate results using alternative assays (e.g., electrophysiological recordings vs. behavioral pain thresholds) .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer : Common impurities include unreacted phenyl isocyanate and mono-carbamate intermediates. Employ:

- HPLC-MS : Use a gradient elution (acetonitrile:water 50:50 to 90:10) to separate impurities. Detect phenyl isocyanate derivatives at m/z 120–125.

- Ion Chromatography : Quantify residual piperidine (limit: <0.1%) using a Dionex ICS-5000 system with suppressed conductivity detection.

- Reference Standards : Cross-check against certified impurities (e.g., USP-grade analogs) for accurate identification .

Q. How does the monohydrate form impact stability under accelerated storage conditions?

- Methodological Answer : The monohydrate form is hygroscopic; dehydration above 40°C can lead to polymorphic transitions. Assess stability via:

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100°C to confirm monohydrate content (~5% w/w).

- X-ray Powder Diffraction (XRPD) : Monitor crystallinity changes after storage at 25°C/60% RH vs. 40°C/75% RH.

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline hydrolysis to identify degradation products (e.g., hydrolyzed carbamates) .

Q. What in vitro models are suitable for mechanistic studies of its local anesthetic activity?

- Methodological Answer : Use:

- Voltage-Clamp Electrophysiology : Assess sodium channel blockade in transfected HEK293 cells expressing Na1.7 channels.

- Calcium Imaging : Measure intracellular Ca flux inhibition in dorsal root ganglion (DRG) neurons.

- Molecular Docking : Model interactions with sodium channel domains (e.g., domain IV S6 helix) using AutoDock Vina to predict binding affinity .

Data Contradiction Analysis

Q. How to address conflicting solubility data between published studies?

- Methodological Answer : Discrepancies may stem from polymorphic forms (monohydrate vs. anhydrate) or measurement techniques (shake-flask vs. potentiometric). Standardize by:

- Phase Identification : Use XRPD to confirm crystalline form before solubility testing.

- Equilibrium Solubility : Agitate saturated solutions for 24 hrs at 25°C, filter (0.22 μm), and quantify via UV-Vis (λ = 260 nm).

- Cross-Validate : Compare results with computational models (e.g., Hansen solubility parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.